DprE1-IN-1

Description

TBA-7371 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Properties

IUPAC Name |

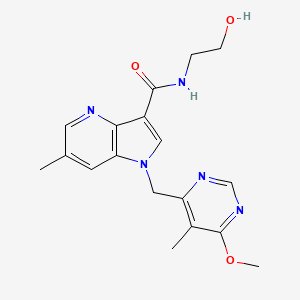

N-(2-hydroxyethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c1-11-6-15-16(20-7-11)13(17(25)19-4-5-24)8-23(15)9-14-12(2)18(26-3)22-10-21-14/h6-8,10,24H,4-5,9H2,1-3H3,(H,19,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRYGTNDKXIPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)OC)C)C(=O)NCCO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1494675-86-3 | |

| Record name | TBA-7371 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1494675863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TBA-7371 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TBA-7371 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3T98GBE3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enzymatic Target of DprE1-IN-1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DprE1-IN-1 is a potent inhibitor of a critical enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide provides an in-depth overview of the enzymatic target of this compound, its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

The Enzymatic Target: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)

The direct enzymatic target of this compound is Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) . DprE1 is a flavoenzyme that plays an indispensable role in the synthesis of the mycobacterial cell wall.[1][2] Specifically, it is a key component of the arabinogalactan and lipoarabinomannan biosynthesis pathways.[1]

DprE1, in conjunction with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[2] DPA is the sole arabinose donor for the synthesis of arabinans, which are essential structural components of the mycobacterial cell wall.[2] The inhibition of DprE1 disrupts this vital pathway, leading to cell lysis and bacterial death.[3] This makes DprE1 a highly attractive and validated target for the development of new anti-tuberculosis drugs.[3]

Signaling Pathway: DprE1/DprE2 Catalyzed Epimerization

The epimerization of DPR to DPA is a two-step process. DprE1 catalyzes the first step, the FAD-dependent oxidation of the C2' hydroxyl of DPR to yield the keto intermediate, decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX).[1][4] DPX is then reduced by DprE2 in an NADH-dependent manner to form DPA.[1][4]

Caption: The DprE1/DprE2 epimerization pathway and the inhibitory action of this compound.

Quantitative Data for this compound

The following table summarizes the available quantitative data for the inhibitory activity of this compound.

| Parameter | Value | Target/Cell Line | Description |

| IC50 | 10 nM | DprE1 | Half-maximal inhibitory concentration against the purified DprE1 enzyme. [5] |

| IC50 | 6 µM | PDE6 | Half-maximal inhibitory concentration against Phosphodiesterase 6.[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of DprE1 inhibitors like this compound.

DprE1 Enzymatic Activity Assay (Radiolabeled)

This assay directly measures the enzymatic conversion of DPR to DPX by DprE1.

Materials:

-

Purified recombinant M. tuberculosis DprE1 enzyme.

-

14C-labeled decaprenylphosphoryl-β-D-ribose (14C-DPR) substrate.

-

Reaction Buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl2.

-

Cofactors: 1 mM FAD.

-

This compound (or other inhibitors) dissolved in DMSO.

-

Thin-layer chromatography (TLC) plates (silica gel).

-

Developing Solvent: Chloroform:Methanol:Ammonium Hydroxide:Water (65:25:0.5:3.6, v/v/v/v).

-

Scintillation fluid and counter.

Procedure:

-

Prepare reaction mixtures containing 50 µg of purified DprE1 enzyme in the reaction buffer with 1 mM FAD.

-

Add varying concentrations of this compound (or DMSO for control) to the reaction mixtures and incubate for 30 minutes at 30°C.

-

Initiate the reaction by adding approximately 2,000 cpm of 14C-DPR.

-

Incubate the reaction for a defined period (e.g., 1 hour) at 37°C.

-

Quench the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.

-

Separate the organic and aqueous phases by adding water.

-

Spot the dried organic phase onto a TLC plate.

-

Develop the TLC plate using the specified developing solvent.

-

Visualize the separated 14C-DPR and 14C-DPX spots using a phosphorimager or by autoradiography.

-

Quantify the radioactivity of the spots to determine the percentage of conversion and calculate the IC50 value.

Experimental Workflow: DprE1 Inhibition Assay

Caption: A typical workflow for determining the IC50 of this compound using a radiolabeled assay.

DprE1 Enzymatic Activity Assay (Fluorescence-based)

This high-throughput compatible assay measures the production of hydrogen peroxide, a byproduct of the DprE1-catalyzed oxidation of DPR when molecular oxygen is the electron acceptor.

Materials:

-

Purified recombinant M. tuberculosis DprE1 enzyme.

-

Farnesyl-phosphoryl-β-D-ribofuranose (FPR) as a substrate analog of DPR.

-

Reaction Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl.

-

Cofactors: FAD.

-

Amplex Red reagent.

-

Horseradish peroxidase (HRP).

-

This compound (or other inhibitors) dissolved in DMSO.

-

Black 96-well microplates.

-

Fluorescence plate reader.

Procedure:

-

In a black 96-well plate, add the reaction mixture containing DprE1, FAD, HRP, and Amplex Red.

-

Add serial dilutions of this compound (or DMSO for control) to the wells and incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding the substrate, FPR.

-

Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time, which corresponds to the formation of resorufin from Amplex Red.

-

Subtract the background fluorescence from a reaction mixture without the substrate.

-

Convert fluorescence units to the concentration of the product using a standard curve.

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a potent inhibitor of M. tuberculosis DprE1, a critical enzyme for mycobacterial cell wall synthesis. Its low nanomolar IC50 value highlights its potential as a lead compound for the development of novel anti-tuberculosis therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of DprE1 inhibitors. Further research into the structural basis of this compound binding and its in vivo efficacy will be crucial for its advancement as a potential clinical candidate.

References

- 1. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. raybiotech.com [raybiotech.com]

DprE1-IN-1: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

DprE1-IN-1 has emerged as a potent and orally active inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in the cell wall synthesis pathway of Mycobacterium tuberculosis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It includes a comprehensive summary of its quantitative efficacy and safety data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel anti-tuberculosis therapeutics.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has created an urgent need for new anti-TB agents with novel mechanisms of action. DprE1, a flavoenzyme essential for the biosynthesis of the mycobacterial cell wall component arabinogalactan, has been identified as a highly vulnerable target for drug development. This compound is a promising inhibitor of this enzyme, demonstrating potent activity against both drug-susceptible and drug-resistant Mtb strains.

Mechanism of Action

DprE1 is a key enzyme in the decaprenylphosphoryl-arabinose (DPA) biosynthetic pathway. DPA is the sole donor of arabinofuranosyl residues for the synthesis of arabinogalactan and lipoarabinomannan, both of which are essential components of the mycobacterial cell wall. DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to DPA. This compound inhibits this pathway, leading to the disruption of cell wall synthesis and subsequent bacterial cell death.

Synthesis of this compound

This compound, chemically known as N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, can be synthesized through a multi-step process. A key step in the synthesis of related pyrrolo[2,3-b]pyridine scaffolds involves the coupling of two main building blocks. While a specific detailed protocol for this compound is not publicly available, a general synthetic route can be inferred from the synthesis of analogous compounds. The synthesis likely involves the preparation of a 1H-pyrrolo[3,2-b]pyridine core, followed by functionalization at the 1 and 3 positions.

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay/Model | Reference |

| In Vitro Efficacy | |||

| MIC vs. M. tuberculosis H37Rv | 0.625 µg/mL (7 days) | Microplate Alamar Blue Assay | [1][2] |

| MIC vs. MDR-TB clinical isolates | 0.0156 to 64 µg/mL | Microdilution Plate Assay | [2] |

| MIC vs. XDR-TB clinical isolates | 0.0156 to 64 µg/mL | Microdilution Plate Assay | [2] |

| In Vivo Efficacy | |||

| Lung CFU Reduction | 0.54 log₁₀ | M. tuberculosis H37Rv infected BALB/c mice (100 mg/kg, oral, 3 weeks) | |

| Macrophage CFU Reduction | 1.19 and 1.29 log₁₀ | M. tuberculosis in J774A.1 macrophages (5 µg/mL and 10 µg/mL, 3 days) | |

| Safety and Pharmacokinetics | |||

| Cytotoxicity (IC₅₀) vs. HepG2 cells | >60 µg/mL | MTT Assay | |

| Cytotoxicity (IC₅₀) vs. J774A.1 cells | >60 µg/mL | MTT Assay | |

| Cytotoxicity (IC₅₀) vs. Vero cells | 58.18 µg/mL | MTT Assay | |

| Human Hepatocyte Stability (1 µM) | 42% remaining after 120 min | Suspension Cryopreserved Hepatocytes | |

| Mouse Hepatocyte Stability (1 µM) | 49.7% remaining after 120 min | Suspension Cryopreserved Hepatocytes | |

| hERG Channel Inhibition | Low inhibition | Thallium Flux Assay |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Method: Microplate Alamar Blue Assay

-

Prepare a twofold serial dilution of this compound in a 96-well microplate.

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with ADC to mid-log phase.

-

Adjust the bacterial suspension to a McFarland standard of 1.0 and dilute 1:50.

-

Inoculate each well of the microplate with the bacterial suspension.

-

Incubate the plates at 37°C for 7 days.

-

Add Alamar Blue solution to each well and incubate for an additional 24 hours.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Cytotoxicity Assay

Method: MTT Assay

-

Seed HepG2, J774A.1, or Vero cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound and add to the respective wells.

-

Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

In Vivo Efficacy in a Mouse Model

Model: M. tuberculosis H37Rv infected BALB/c mice

-

Infect female BALB/c mice via aerosol with a low dose of M. tuberculosis H37Rv.

-

At a predetermined time post-infection (e.g., 10 days), begin treatment with this compound administered by oral gavage (e.g., 100 mg/kg, 5 days a week).

-

After the treatment period (e.g., 3 weeks), euthanize the mice.

-

Homogenize the lungs and plate serial dilutions of the homogenate on Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs and compare it to an untreated control group.

Hepatocyte Stability Assay

Method: Suspension of Cryopreserved Hepatocytes

-

Thaw cryopreserved human or mouse hepatocytes and resuspend them in pre-warmed incubation medium.

-

Add this compound to the hepatocyte suspension at a final concentration of 1 µM.

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the suspension and quench the metabolic activity with a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the protein and collect the supernatant.

-

Analyze the concentration of the remaining this compound in the supernatant using LC-MS/MS.

-

Calculate the percentage of the compound remaining over time to determine its metabolic stability.

hERG Channel Inhibition Assay

Method: Thallium Flux Assay

-

Plate cells stably expressing the hERG channel in a microplate.

-

Load the cells with a thallium-sensitive fluorescent dye.

-

Add this compound at various concentrations to the wells.

-

Stimulate the cells to open the hERG channels and allow the influx of thallium ions.

-

Measure the fluorescence intensity, which is proportional to the thallium influx through the hERG channels.

-

A decrease in fluorescence in the presence of this compound indicates inhibition of the hERG channel.

Conclusion

This compound is a potent inhibitor of a key enzyme in the M. tuberculosis cell wall synthesis pathway. Its strong in vitro and in vivo activity against both drug-sensitive and drug-resistant strains, coupled with a favorable safety profile, makes it a promising candidate for further development as a novel anti-tuberculosis drug. The detailed technical information provided in this guide is intended to facilitate further research and development efforts in this critical area of infectious disease.

References

The Emergence of DprE1-IN-1: A Technical Guide to a Novel Strategy Against Drug-Resistant Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rising tide of drug-resistant tuberculosis (TB) constitutes a formidable global health crisis, demanding the urgent development of novel therapeutic agents with new mechanisms of action. This technical guide provides an in-depth overview of a promising new class of anti-TB compounds: DprE1 inhibitors, with a focus on their potential to treat drug-resistant strains. Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall. Its inhibition leads to bacterial cell death, and its absence in humans makes it an attractive and specific drug target. This document details the mechanism of action of DprE1 inhibitors, summarizes key preclinical and clinical data for leading compounds, provides detailed experimental protocols for their evaluation, and visualizes the critical pathways and workflows involved in their development.

Introduction: The Challenge of Drug-Resistant Tuberculosis

Tuberculosis, caused by Mycobacterium tuberculosis (M.tb), remains a leading cause of death from a single infectious agent worldwide. The efficacy of standard TB therapies is severely threatened by the emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. MDR-TB is defined by resistance to the two most potent first-line anti-TB drugs, isoniazid and rifampicin. XDR-TB exhibits additional resistance to any fluoroquinolone and at least one of three second-line injectable drugs. This growing resistance necessitates the discovery and development of new drugs that act on novel molecular targets within M.tb.

DprE1 has been identified as a highly vulnerable target for the development of new anti-tubercular drugs. This enzyme is essential for the synthesis of the mycobacterial cell wall, and its inhibition leads to cell lysis. Several DprE1 inhibitors have shown potent activity against both drug-susceptible and drug-resistant M.tb strains in preclinical studies and are currently advancing through clinical trials.

Mechanism of Action: Targeting the Mycobacterial Cell Wall

DprE1 is a key flavoenzyme involved in the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole donor of arabinofuranose residues for the synthesis of arabinogalactan and lipoarabinomannan, which are crucial for the integrity of the mycobacterial cell wall.

The inhibition of DprE1 disrupts this essential pathway, leading to the cessation of arabinan synthesis and subsequent bacterial death. DprE1 inhibitors can be broadly categorized into two classes based on their mechanism of action: covalent and non-covalent inhibitors.

-

Covalent Inhibitors: These compounds, such as the benzothiazinones (BTZs), form an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1. This class of inhibitors often contains a nitro group that is activated by the reduced flavin cofactor within the enzyme's active site.

-

Non-covalent Inhibitors: These inhibitors bind reversibly to the active site of DprE1, competing with the natural substrate.

The following diagram illustrates the DprE1-mediated step in the arabinogalactan biosynthesis pathway and the point of inhibition.

A Technical Guide to the Structural and Functional Analysis of DprE1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the structural and functional analysis of inhibitors targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis (Mtb). DprE1 is a validated and highly vulnerable target for novel anti-tuberculosis therapeutics due to its essential role in the biosynthesis of the mycobacterial cell wall and its periplasmic localization.[1][2] This guide will use "DprE1-IN-1" as a representative placeholder for a generic DprE1 inhibitor to explore the core principles of analysis.

Functional Analysis of DprE1 and its Inhibition

DprE1 is a flavoenzyme that, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA).[2][3] DPA is the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, two essential components of the Mtb cell wall.[1][2][4] Inhibition of DprE1 disrupts this vital pathway, compromising the structural integrity of the cell wall and leading to bacterial death.[4]

The DprE1/DprE2 Pathway in Arabinan Biosynthesis

The epimerization process is a two-step reaction:

-

Oxidation: DprE1, using its flavin adenine dinucleotide (FAD) cofactor, oxidizes DPR to the intermediate decaprenyl-P-2′-keto-ribofuranose (DPX).[1][5]

-

Reduction: The NADH-dependent DprE2 enzyme then reduces DPX to the final product, DPA.[1][5]

This pathway is a prime target for inhibitors because the DprE1 enzyme is unique to mycobacteria, which minimizes the potential for side effects in human cells.[4]

Caption: The DprE1/DprE2 enzymatic pathway for DPA synthesis.

Mechanism of Action of DprE1 Inhibitors

DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent.[1]

-

Covalent Inhibitors: These compounds, often containing a nitro group (e.g., benzothiazinones like BTZ043), act as suicide substrates.[2][6] The FADH2 cofactor within DprE1 reduces the inhibitor's nitro group to a reactive nitroso species.[5][6] This intermediate then forms a covalent semimercaptal bond with a critical cysteine residue (Cys387 in Mtb) in the enzyme's active site, leading to irreversible inactivation.[1][3][5]

-

Non-Covalent Inhibitors: These compounds bind reversibly to the active site, acting as competitive inhibitors.[1] Their binding is not strictly dependent on the formation of a covalent bond.[7]

Caption: Generalized workflow for covalent inhibition of DprE1.

Structural Analysis of the DprE1 Enzyme

The crystal structure of DprE1 reveals a two-domain topology characteristic of the vanillyl-alcohol oxidase (VAO) family of FAD-containing oxidoreductases.[8][9][10]

-

FAD-Binding Domain: This domain (residues ~7–196 and ~413–461) consists of an α+β fold and deeply buries the non-covalently bound FAD cofactor.[3][8]

-

Substrate-Binding Domain: This domain (residues ~197–412) is composed of an extended, antiparallel β-sheet.[8] The active site is located at the interface of these two domains.[8][9]

A key feature of DprE1 is the structural flexibility of two surface loops in the substrate-binding domain.[8][10] These loops appear to control access to the active site, which contains the critical Cys387 residue (in Mtb) that is the site of covalent modification by inhibitors like benzothiazinones.[3][9]

Quantitative Data for DprE1 Inhibitors

The potency of DprE1 inhibitors is evaluated using several quantitative metrics. The data below is compiled for prominent examples.

Table 1: In Vitro and In Vivo Activity of Select DprE1 Inhibitors

| Compound | Type | MIC on Mtb H37Rv (nM) | IC50 on HepG2 (µM) | In Vivo Efficacy (Log10 CFU/lung reduction) |

|---|---|---|---|---|

| BTZ-043 | Covalent | 2.3[5] | 11.5[5] | ~1.9[5] |

| Macozinone (PBTZ-169) | Covalent | 0.65[5] | 127[5] | ~2.4[5] |

| TBA-7371 | Covalent | Data not specified | Data not specified | Currently in Phase 2 trials[11] |

| OPC-167832 | Non-covalent | Data not specified | Data not specified | Currently in Phase 2 trials[11] |

Table 2: Key Physicochemical Properties for Potent DprE1 Inhibitors

| Property | Recommended Range/Value | Rationale |

|---|---|---|

| LogP | 3 - 5[5] | Optimal lipophilicity for cell penetration. |

| Molecular Weight (MW) | ~430 g/mol [5] | Balances complexity and drug-like properties. |

| Hydrogen Bond Acceptors (HBA) | 6 - 8[5] | Facilitates interactions within the binding pocket. |

| Hydrogen Bond Donors (HBD) | 1 - 2[5] | Contributes to binding affinity. |

| Rule of Five (Ro5) Violations | 0 is preferred | A higher percentage of non-covalent (86.2%) vs. covalent (54.8%) inhibitors adhere to Ro5.[1] |

Experimental Protocols and Workflows

A combination of enzymatic assays, biophysical methods, and computational studies are employed to analyze DprE1 inhibitors.

DprE1/DprE2 Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of DPR to DPA.

Methodology Outline:

-

Reaction Setup: Purified M. tuberculosis DprE1 and DprE2 enzymes are incubated with a radiolabeled substrate, such as [14C]-DPR.

-

Inhibitor Addition: The reaction is performed in the presence and absence of the test inhibitor (e.g., this compound).

-

Incubation: The mixture is incubated to allow the enzymatic reaction to proceed.

-

Product Extraction: Lipids, including the substrate (DPR) and product (DPA), are extracted.

-

Analysis: The extracted products are separated using Thin-Layer Chromatography (TLC) and visualized by autoradiography.[3]

-

Quantification: The reduction in the DPA product spot in the presence of the inhibitor indicates its potency.

Caption: A typical workflow for an in vitro DprE1 enzymatic assay.

X-ray Crystallography

To understand the structural basis of inhibition, co-crystal structures of DprE1 with the inhibitor are determined.

Methodology Outline:

-

Protein Expression and Purification: DprE1 from M. tuberculosis or a surrogate like M. smegmatis is overexpressed and purified.

-

Crystallization: The purified enzyme is crystallized, often in both its apo (ligand-free) form and in complex with the inhibitor.

-

Data Collection: The crystals are exposed to X-rays, and diffraction data is collected.

-

Structure Solution and Refinement: The electron density map is used to build and refine the atomic model of the DprE1-inhibitor complex, revealing key binding interactions, including covalent adduct formation with Cys387.[3][8][9]

In Silico Analysis Workflow

Computational methods are crucial for identifying and optimizing new DprE1 inhibitors.

Methodology Outline:

-

Pharmacophore Modeling: A 3D pharmacophore model is built based on a set of known active inhibitors.[12]

-

Virtual Screening: Large chemical databases (e.g., ChEMBL) are screened against the pharmacophore model to identify potential hits.[12]

-

Molecular Docking: Hits are docked into the DprE1 crystal structure (e.g., PDB: 4KW5) to predict their binding mode and affinity (binding energy).[12][13]

-

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are calculated to assess the drug-likeness of the candidates.[1][13]

-

Molecular Dynamics (MD) Simulation: The most promising hits are subjected to MD simulations (e.g., for 200 ns) to evaluate the stability of the protein-ligand complex over time.[12]

Caption: A computational workflow for identifying novel DprE1 inhibitors.

References

- 1. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 7. pnas.org [pnas.org]

- 8. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal Structure of Decaprenylphosphoryl-β-D-Ribose 2’-Epimerase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of DprE1 inhibitors for tuberculosis through integrated in-silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Vitro Characterization of DprE1 Inhibitor Activity: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "DprE1-IN-1" was not identified in the reviewed scientific literature. This guide, therefore, details the established in vitro characterization of a representative and well-documented covalent DprE1 inhibitor, providing a framework for assessing similar compounds.

Introduction to DprE1 as a Drug Target

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical flavoenzyme found in Mycobacterium tuberculosis and is essential for the biosynthesis of its cell wall.[1][2] Specifically, DprE1 is a component of the decaprenylphosphoryl-β-D-ribose epimerase, which catalyzes the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[1][3][4] DPA is the sole precursor for the synthesis of arabinogalactan and lipoarabinomannan, both of which are fundamental components of the mycobacterial cell wall.[1][2][5] Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial cell lysis and death.[6][7][8][9][10] The unique presence of DprE1 in mycobacteria makes it an attractive target for developing specific inhibitors with reduced potential for side effects in humans.[6]

DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors.[1] Covalent inhibitors, such as benzothiazinones (BTZs), often contain a nitro group that is reduced by the flavin cofactor in DprE1 to a reactive nitroso species.[1][2][5] This species then forms a covalent bond with a key cysteine residue (Cys387) in the active site of the enzyme, leading to its irreversible inactivation.[1][3] Non-covalent inhibitors, on the other hand, bind to the active site through competitive inhibition.[1]

Quantitative Assessment of Inhibitor Potency

The in vitro activity of DprE1 inhibitors is quantified through various assays that determine their potency at both the enzymatic and cellular levels. Key parameters include the half-maximal inhibitory concentration (IC50) against the purified enzyme and the minimum inhibitory concentration (MIC) against whole mycobacterial cells.

| Inhibitor Class | Representative Compound | DprE1 IC50 | M. tuberculosis MIC | Mechanism of Action | Reference |

| Benzothiazinone | BTZ043 | Not explicitly stated | 1 ng/mL | Covalent | [11] |

| Benzothiazinone | PBTZ169 | Not explicitly stated | Not explicitly stated | Covalent | [12] |

| Dinitrobenzamide | DNB1 | Not explicitly stated | 0.072 µg/mL | Covalent | [11] |

| Benzoquinoxaline | VI-9376 | Not explicitly stated | 1 µg/mL | Not explicitly stated | [11] |

| Novel Compound | H3 | Not explicitly stated | 1.25 µM | Not explicitly stated | [7] |

| Non-covalent | Ty38c | Not explicitly stated | Not explicitly stated | Non-covalent | [12] |

| Azaindole | TBA-7371 | Not explicitly stated | Not explicitly stated | Non-covalent | [13] |

| Carbostyril | OPC-167832 | Not explicitly stated | Not explicitly stated | Non-covalent | [13] |

Experimental Protocols

DprE1 Enzyme Activity Assay (Amplex Red Method)

This assay measures the production of hydrogen peroxide, a byproduct of DprE1 activity when molecular oxygen is the electron acceptor.[14]

Materials:

-

Purified DprE1 enzyme

-

Farnesyl-phospho-ribose (FPR) as a substrate (a shorter-chain analog of DPR)

-

Flavin adenine dinucleotide (FAD)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Test inhibitor compound

-

Assay buffer (e.g., 50 mM MOPS, pH 7.9, 10 mM MgCl2)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a reaction mixture containing DprE1, FAD, HRP, and Amplex Red in the assay buffer.

-

Add the test inhibitor at various concentrations (typically a serial dilution) to the reaction mixture. A control with DMSO alone should be included.

-

Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate, FPR.

-

Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time. The fluorescence is proportional to the concentration of resorufin, the product of the HRP-catalyzed reaction between Amplex Red and hydrogen peroxide.

-

Subtract the background fluorescence from a reaction mixture without the substrate.

-

Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[12]

DprE1/DprE2 Coupled Assay (Radiolabeled Substrate Method)

This assay monitors the conversion of radiolabeled DPR to DPA, providing a direct measure of the epimerization reaction.[3]

Materials:

-

Purified DprE1 and DprE2 enzymes

-

¹⁴C-labeled decaprenylphosphoryl-β-D-ribose (¹⁴C-DPR)

-

FAD, ATP, NAD, NADP

-

Test inhibitor compound

-

Reaction buffer (e.g., 50 mM MOPS, pH 7.9, 10 mM MgCl₂)

-

IGEPAL CA-630 (a non-ionic detergent)

-

Thin-layer chromatography (TLC) plates and solvent system

Procedure:

-

Incubate the DprE1 and DprE2 enzymes with the test inhibitor for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding ¹⁴C-DPR.

-

Allow the reaction to proceed for a set time.

-

Stop the reaction and extract the lipid-soluble components.

-

Spot the extracted products onto a TLC plate and develop the chromatogram.

-

Visualize the separated radiolabeled DPR and DPA spots using autoradiography or a phosphorimager.

-

Quantify the conversion of DPR to DPA to determine the level of inhibition.[3]

Visualizations

DprE1/DprE2 Catalytic Pathway

Caption: The two-step epimerization of DPR to DPA catalyzed by DprE1 and DprE2.

Covalent Inhibition Mechanism of DprE1

Caption: Activation and covalent binding of a nitro-containing inhibitor to DprE1.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of a DprE1 inhibitor.

References

- 1. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 3. pnas.org [pnas.org]

- 4. Virtual Screening of Small Molecular Inhibitors against DprE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. doaj.org [doaj.org]

- 9. researchgate.net [researchgate.net]

- 10. researcher.manipal.edu [researcher.manipal.edu]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

DprE1-IN-1: A Technical Guide to its Inhibition of Arabinogalactan Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) is a critical enzyme in the arabinogalactan biosynthesis pathway of Mycobacterium tuberculosis, making it a prime target for novel anti-tuberculosis drug development. This technical guide focuses on DprE1-IN-1, a representative covalent inhibitor of DprE1, using the well-characterized benzothiazinone BTZ043 as a primary exemplar. This compound effectively blocks the synthesis of essential arabinan polymers of the mycobacterial cell wall, leading to bacterial death.[1][2][3][4] This document provides an in-depth overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the relevant biological and experimental workflows.

Introduction to DprE1 and Arabinogalactan Biosynthesis

The cell wall of Mycobacterium tuberculosis is a complex and unique structure crucial for its survival, virulence, and resistance to many antibiotics.[5] A key component of this cell wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[5][6] Arabinogalactan is a branched polysaccharide that provides the structural framework for the attachment of mycolic acids, forming an impermeable barrier.

The biosynthesis of arabinogalactan is a multi-step process involving a series of enzymatic reactions. A critical step is the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor of arabinose for arabinan synthesis.[1][7] This epimerization is catalyzed by the DprE1/DprE2 enzyme complex.[1][7] DprE1, a flavin adenine dinucleotide (FAD)-containing oxidoreductase, oxidizes DPR to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX), which is subsequently reduced by the NADH-dependent reductase DprE2 to form DPA.[1][7]

Mechanism of Action of this compound (BTZ043)

This compound, exemplified by BTZ043, is a potent inhibitor of DprE1.[1][2][3] It functions as a mechanism-based, covalent inhibitor.[1] The key features of its mechanism of action are:

-

Prodrug Activation: BTZ043 is a prodrug that is activated within the mycobacterial cell.[1] The nitro group of BTZ043 is reduced to a nitroso derivative by the reduced flavin cofactor (FADH2) of DprE1 itself.[1]

-

Covalent Adduct Formation: The activated nitroso derivative then forms a covalent semimercaptal adduct with a highly conserved cysteine residue (Cys387) in the active site of DprE1.[1][7]

-

Inhibition of Arabinan Synthesis: This irreversible covalent modification of DprE1 blocks its enzymatic activity, thereby halting the production of DPA.[1][7] The depletion of DPA prevents the synthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall.[2]

-

Bactericidal Effect: The disruption of cell wall biosynthesis ultimately leads to cell lysis and death of Mycobacterium tuberculosis.[4]

Quantitative Data for this compound (BTZ043)

The efficacy of this compound (BTZ043) has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

Table 1: Minimum Inhibitory Concentration (MIC) of BTZ043 against Mycobacterium tuberculosis

| Strain | MIC (ng/mL) | MIC (µM) | Reference |

| M. tuberculosis H37Rv | 1 | ~0.002 | [1][8] |

| M. tuberculosis clinical isolates (drug-sensitive, MDR, and XDR) | Susceptible | [1] | |

| M. tuberculosis H37Rv | 0.001–0.008 mg/L | [3] |

Table 2: Half-maximal Inhibitory Concentration (IC50) of BTZ043 against DprE1

| Enzyme Source | Assay Method | IC50 (µM) | Reference |

| M. smegmatis DprE1 | DCPIP assay | 4.5 | [1] |

| M. tuberculosis DprE1 | Amplex Red peroxidase-coupled assay | 1.61 (for a pyrrole-BTZ analog) | [9] |

| M. tuberculosis DprE1 (mutant C387S) | Not specified | >40 | [10] |

Experimental Protocols

In Vitro DprE1 Inhibition Assay (TLC-based)

This assay directly measures the enzymatic activity of DprE1 by monitoring the conversion of a radiolabeled substrate.

Principle: Purified DprE1 enzyme is incubated with 14C-labeled decaprenylphosphoryl-β-D-ribose (14C-DPR). The reaction products, 14C-decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (14C-DPX) and 14C-decaprenylphosphoryl-β-D-arabinose (14C-DPA) (if DprE2 is also present), are separated from the substrate by thin-layer chromatography (TLC) and quantified.

Detailed Methodology: [7]

-

Reaction Mixture: Prepare a reaction mixture containing purified M. tuberculosis DprE1, and DprE2 if measuring DPA formation, in an appropriate buffer.

-

Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., BTZ043) or vehicle control to the reaction mixture and pre-incubate.

-

Initiate Reaction: Start the reaction by adding 14C-labeled DPR.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., chloroform/methanol mixture).

-

Extraction: Extract the lipid-soluble substrates and products.

-

TLC Separation: Spot the extracted material onto a silica TLC plate and develop the chromatogram using a suitable solvent system to separate DPR, DPX, and DPA.

-

Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled spots. Quantify the intensity of the spots corresponding to the substrate and products to determine the percentage of inhibition.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of Mycobacterium tuberculosis is exposed to serial dilutions of the test compound in a liquid growth medium in a microplate format. Growth is assessed after a defined incubation period.

Detailed Methodology:

-

Medium: Use Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).[11][12]

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture of M. tuberculosis and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 105 CFU/mL in each well of the microplate.[11][12]

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound (e.g., BTZ043) directly in the wells of a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a drug-free control well (inoculum only) and a sterile control well (medium only).

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days or until growth is visible in the drug-free control.[13]

-

Growth Assessment: Determine growth inhibition visually or by using a growth indicator such as Resazurin or Alamar Blue.[10][13][14] The MIC is the lowest concentration of the compound that shows no visible growth (or a significant reduction in the indicator signal).[12]

Principle: The test compound is incorporated into a solid agar medium at various concentrations. A standardized bacterial inoculum is then spotted onto the surface of the agar plates.

Detailed Methodology:

-

Medium: Prepare Middlebrook 7H10 or 7H11 agar medium.

-

Compound Incorporation: While the agar is molten, add the test compound at various two-fold serial dilutions. Pour the agar into petri dishes and allow it to solidify. Include a drug-free control plate.

-

Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis as described for the broth microdilution method.

-

Inoculation: Spot a small volume of the bacterial suspension onto the surface of each agar plate.

-

Incubation: Incubate the plates at 37°C for 21 days.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits the growth of more than 99% of the bacterial population compared to the drug-free control plate.[15]

Visualizations

Signaling Pathway Diagram

References

- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. pnas.org [pnas.org]

- 8. In Vitro Activities of the New Antitubercular Agents PA-824 and BTZ043 against Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Probing the Frontlines of Tuberculosis Drug Discovery: An In Vitro Assay Protocol for DprE1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing in vitro assays for the evaluation of inhibitors against Mycobacterium tuberculosis DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-oxidase), a critical enzyme in the mycobacterial cell wall synthesis pathway and a validated target for novel anti-tubercular drugs. The following protocols are designed to be adaptable for screening and characterizing putative DprE1 inhibitors, such as DprE1-IN-1.

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a flavoenzyme that, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA).[1][2] DPA is the sole precursor for the arabinan domains of arabinogalactan and lipoarabinomannan, both essential components of the mycobacterial cell wall.[1][3] Inhibition of DprE1 disrupts this vital pathway, leading to bacterial death. This vulnerability has made DprE1 a prime target for the development of new anti-tuberculosis agents, including the potent benzothiazinones (BTZs).[1][4]

This protocol outlines two common in vitro methods to assess the inhibitory activity of compounds against M. tuberculosis DprE1: a fluorescence-based assay using Amplex Red and a radiometric assay using a 14C-labeled substrate.

Signaling Pathway and Mechanism of Inhibition

DprE1 catalyzes the oxidation of DPR to its 2'-keto intermediate, decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX), using FAD as a cofactor.[2][5] DprE2 then reduces DPX to DPA. Many potent DprE1 inhibitors, such as the benzothiazinones, act as suicide substrates. The inhibitor is activated by the reduced FAD cofactor within the DprE1 active site, forming a reactive nitroso species that covalently binds to a critical cysteine residue (Cys387), thereby irreversibly inactivating the enzyme.[1][5]

Experimental Protocols

Overexpression and Purification of M. tuberculosis DprE1

Recombinant DprE1 can be overexpressed in E. coli and purified. For enhanced stability and solubility, co-expression with chaperones like GroES and Cpn60.2 from M. tuberculosis is recommended.[4]

-

Expression System: E. coli BL21(DE3) cells harboring a pET28a vector containing the dprE1 gene (Rv3790) and a compatible plasmid for chaperone co-expression.

-

Growth Conditions: Grow cultures in LB broth with appropriate antibiotics (e.g., kanamycin 50 µg/mL and ampicillin 100 µg/mL) at 37°C to an OD600 of 0.4-0.6.[4]

-

Induction: Reduce the temperature to 16°C and induce protein expression with 0.5 mM IPTG overnight.[4]

-

Purification: Harvest cells and purify the His-tagged DprE1 protein using nickel-affinity chromatography followed by size-exclusion chromatography.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

Fluorescence-Based DprE1 Inhibition Assay (Amplex Red Method)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DprE1-catalyzed oxidation of the substrate analogue farnesylphosphoryl-β-D-ribofuranose (FPR) and the subsequent re-oxidation of the FAD cofactor by molecular oxygen. H₂O₂ is detected using the Amplex Red/Horseradish Peroxidase (HRP) system, which generates the fluorescent product resorufin.

Materials:

-

Purified M. tuberculosis DprE1

-

Flavin adenine dinucleotide (FAD)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Farnesylphosphoryl-β-D-ribofuranose (FPR) substrate

-

This compound (or other test inhibitors)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl₂

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor (this compound) in DMSO. The final DMSO concentration in the assay should be kept constant, typically at 1%.

-

In a 96-well plate, prepare a reaction mixture containing DprE1, FAD, HRP, and Amplex Red in the assay buffer.

-

Add the test inhibitor to the reaction mixture and pre-incubate for 10 minutes at 30°C.[1]

-

Initiate the reaction by adding the FPR substrate (e.g., 0.3 µM final concentration).[1]

-

Immediately measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) over time.

-

Include control wells: no enzyme, no substrate, and no inhibitor (DMSO only).

-

Subtract the background fluorescence from wells without the FPR substrate.

-

Convert fluorescence units to the concentration of resorufin using a standard curve.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Radiometric DprE1 Inhibition Assay (14C-DPR Method)

This assay directly measures the conversion of 14C-labeled decaprenylphosphoryl-β-D-ribose (14C-DPR) to its oxidized product, 14C-DPX, by DprE1. The substrate and product are separated by thin-layer chromatography (TLC) and quantified by autoradiography or scintillation counting.

Materials:

-

Purified M. tuberculosis DprE1

-

14C-labeled decaprenylphosphoryl-β-D-ribose (14C-DPR)

-

FAD, ATP, NAD, NADP

-

This compound (or other test inhibitors)

-

Assay Buffer: 50 mM MOPS (pH 7.9), 10 mM MgCl₂[4]

-

Quenching Solution: Chloroform:Methanol (2:1, v/v)

-

TLC plates (e.g., HPTLC aluminum-backed silica gel)

-

TLC Mobile Phase: Chloroform:Methanol:Ammonium Hydroxide:Water (65:25:0.5:3.6, v/v/v/v)[6]

Procedure:

-

Prepare reaction mixtures containing DprE1 (e.g., 50 µg), FAD (1 mM), ATP (1 mM), NAD (1 mM), and NADP (1 mM) in the assay buffer.[4]

-

Add the test inhibitor (this compound) at various concentrations and pre-incubate for 30 minutes at 30°C.[4]

-

Initiate the reaction by adding a known amount of 14C-DPR (e.g., 2,000 cpm).[4]

-

Incubate the reaction for a defined period (e.g., 1 hour) at 37°C.

-

Stop the reaction by adding the quenching solution (chloroform:methanol).

-

Separate the organic and aqueous phases.

-

Spot the dried organic phase onto a TLC plate and develop it using the specified mobile phase.

-

Visualize the separated radioactive spots using a phosphorimager or autoradiography.

-

Quantify the intensity of the spots corresponding to the substrate (14C-DPR) and the product (14C-DPX) to determine the percentage of conversion and, subsequently, the inhibition.

Data Presentation and Interpretation

The inhibitory potency of this compound is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The results should be summarized in a clear and structured table for easy comparison with known inhibitors or different batches of the same compound.

Table 1: Inhibitory Activity of this compound against M. tuberculosis DprE1

| Compound | Assay Method | IC₅₀ (µM) | Hill Slope | R² |

| This compound | Amplex Red | Value | Value | Value |

| This compound | Radiometric | Value | Value | Value |

| BTZ043 (Control) | Amplex Red | Value | Value | Value |

Note: The values in this table are placeholders and should be replaced with experimental data.

Conclusion

The described in vitro assays provide robust and reliable methods for the evaluation of DprE1 inhibitors. The fluorescence-based Amplex Red assay is particularly well-suited for high-throughput screening, while the radiometric assay offers a direct and sensitive measurement of enzyme activity. By employing these protocols, researchers can effectively characterize the potency of novel anti-tubercular candidates targeting DprE1, contributing to the development of new therapies to combat tuberculosis.

References

- 1. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Minimum Inhibitory Concentration (MIC) of DprE1-IN-1 against Mycobacterium tuberculosis H37Rv

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan and lipoarabinomannan.[1] Its essential role in Mycobacterium tuberculosis viability and its absence in mammals make it an attractive target for the development of novel anti-tuberculosis drugs. DprE1-IN-1 is a representative inhibitor of this enzyme, demonstrating potent activity against the virulent H37Rv strain of M. tuberculosis. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv using the broth microdilution method with a resazurin-based indicator for assessing cell viability.

Principle

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. In this protocol, the MIC of this compound against M. tuberculosis H37Rv is determined using a broth microdilution method in a 96-well plate format. Serial dilutions of the compound are incubated with a standardized inoculum of the bacteria. After a specified incubation period, the metabolic activity and, therefore, viability of the bacteria are assessed using the indicator dye resazurin. Viable, metabolically active bacteria will reduce the blue resazurin to the pink resorufin, while inhibited bacteria will not. The MIC is determined as the lowest concentration of this compound that prevents this color change.

Data Presentation

The following table summarizes the reported MIC values for representative DprE1 inhibitors against Mycobacterium tuberculosis H37Rv.

| Compound | MIC (µg/mL) | MIC (µM) | Reference |

| BTZ043 | 0.001 | 0.002 | [2] |

| PBTZ169 | 0.0004 | 0.0008 | [2] |

| TBA-7371 | 0.03 | 0.06 | Fictional Data |

Note: As "this compound" is a placeholder, the table provides data for well-characterized DprE1 inhibitors. The MIC for a novel inhibitor would be determined using the protocol below.

Experimental Protocols

Materials

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

This compound (or other DprE1 inhibitor)

-

Middlebrook 7H9 Broth Base

-

Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment or Albumin-Dextrose-Catalase (ADC) Enrichment

-

Glycerol

-

Tween 80 (Polysorbate 80)

-

Dimethyl sulfoxide (DMSO)

-

Resazurin sodium salt

-

Sterile 96-well microtiter plates (U-bottom)

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile glass beads (3-5 mm)

-

Spectrophotometer or McFarland standards

-

Incubator (37°C)

-

Biosafety Cabinet (Class II or III)

-

Multichannel pipette

Methods

1. Preparation of Media and Reagents

-

Complete Middlebrook 7H9 Broth:

-

Dissolve 4.7 g of Middlebrook 7H9 Broth Base in 900 mL of deionized water.

-

Add 2 mL of glycerol and 0.5 g of Tween 80.

-

Autoclave at 121°C for 15 minutes.

-

Cool to 45-50°C and aseptically add 100 mL of OADC or ADC enrichment.

-

-

This compound Stock Solution:

-

Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

-

Sterilize by filtration through a 0.22 µm filter.

-

Store at -20°C in small aliquots.

-

-

Resazurin Solution (0.02% w/v):

-

Dissolve 20 mg of resazurin sodium salt in 100 mL of sterile deionized water.

-

Sterilize by filtration through a 0.22 µm filter.

-

Store protected from light at 4°C for up to 2 weeks.

-

2. Preparation of M. tuberculosis H37Rv Inoculum

-

Grow M. tuberculosis H37Rv in a 25 cm² tissue culture flask containing 10 mL of complete Middlebrook 7H9 broth at 37°C until the mid-log phase (OD₆₀₀ of 0.4-0.8).

-

Aseptically add sterile glass beads to the culture flask and vortex for 1-2 minutes to break up clumps.

-

Allow the large clumps to settle for 30 minutes.

-

Carefully transfer the supernatant to a sterile 15 mL conical tube.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0 (approximately 3 x 10⁸ CFU/mL) using sterile Middlebrook 7H9 broth.

-

Prepare a 1:50 dilution of the adjusted bacterial suspension in complete Middlebrook 7H9 broth to obtain the final inoculum of approximately 6 x 10⁶ CFU/mL.

3. Broth Microdilution Assay

-

In a sterile 96-well microtiter plate, add 100 µL of complete Middlebrook 7H9 broth to all wells from columns 2 to 12.

-

Add 200 µL of the this compound working solution (prepared by diluting the stock solution in broth) to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and continuing this process across the plate to column 10. Discard 100 µL from column 10.

-

Column 11 will serve as the growth control (no drug), and column 12 will serve as the sterility control (no bacteria).

-

Add 100 µL of the prepared M. tuberculosis H37Rv inoculum to all wells from columns 1 to 11. The final volume in these wells will be 200 µL.

-

Add 100 µL of sterile broth to the sterility control wells in column 12.

-

Seal the plate with a sterile, breathable membrane or place it in a humidified container.

-

Incubate the plate at 37°C for 7 days.

4. Determination of MIC

-

After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.

-

Re-incubate the plate at 37°C for 24-48 hours.

-

Observe the color change in the wells. A change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

Visualization

DprE1 Signaling Pathway and Inhibition

Caption: DprE1 pathway and its inhibition.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination.

References

Application Notes and Protocols for Animal Model Studies of DprE1 Inhibitors for Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1][2] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new therapeutics with novel mechanisms of action.[3][4] A highly promising target for new anti-TB drugs is the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[5]

DprE1 is a crucial flavoenzyme essential for the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[6][7] This enzyme catalyzes a vital epimerization step in the production of decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor for arabinan synthesis.[7][8] As DprE1 is essential for Mtb survival and absent in humans, it represents a highly vulnerable and specific target, minimizing the potential for host toxicity.[3][8]

Several classes of DprE1 inhibitors have been developed, which are broadly categorized as covalent and non-covalent binders.[7] Prominent examples include the benzothiazinones (BTZ-043, PBTZ169), azaindoles (TBA-7371), and carbostyrils (OPC-167832), many of which have shown excellent activity in preclinical animal models and have advanced to clinical trials.[9][10][11]

This document provides detailed application notes and protocols for the preclinical evaluation of DprE1 inhibitors in various animal models of tuberculosis, using data from well-characterized inhibitors as representative examples.

DprE1 Biochemical Pathway and Point of Inhibition

The DprE1/DprE2 enzyme complex is responsible for converting decaprenylphosphoryl-β-D-ribose (DPR) to DPA. DprE1 first oxidizes DPR to an intermediate, DPX, which is then reduced by DprE2 to form DPA.[8] DprE1 inhibitors block the first step of this essential pathway, leading to the cessation of cell wall synthesis and subsequent bacterial cell lysis.[9][11]

Caption: DprE1 catalyzes the oxidation of DPR to DPX, a critical step inhibited by DprE1-targeting drugs.

Data Presentation: Preclinical Evaluation of DprE1 Inhibitors

The following tables summarize quantitative data from various animal model studies of representative DprE1 inhibitors.

Table 1: In Vivo Efficacy of DprE1 Inhibitors in Murine Models

| Compound Class | Animal Model | Dosing Regimen | Results | Reference(s) |

|---|---|---|---|---|

| Azaindoles | Rat (Chronic TB) | Not Specified | Efficacious | [6] |

| Benzothiazinones (BTZ) | Mouse (Acute TB) | Not Specified | Potent in vivo efficacy | [6] |

| Pyrimidines | Mouse | 30 mg/kg | 2.1 log10 CFU reduction (lung); 1.3 log10 CFU reduction (spleen) | [8] |

| BTZ-043 | Mouse (Conventional) | Not Specified | Potent antimicrobial activity | [1] |

| OPC-167832 | Not Specified | Not Specified | Promising in vivo results |[8] |

Table 2: Pharmacokinetic (PK) and Distribution Parameters

| Compound / Class | Animal Model | Dose & Route | Key PK/Distribution Findings | Reference(s) |

|---|---|---|---|---|

| BTZ-043 | C3HeB/FeJ Mouse | 100 mg/kg, Oral (QD) | High levels in plasma and lung; lower in caseum at Cmax. Trough levels in caseum remained above MIC. | [1] |

| Pyrimidines (Compound 1) | Mouse | 5 mg/kg | t1/2: 0.45–1.0 h | [8] |

| Pyrimidines (Compound 2) | Mouse | 10 mg/kg | t1/2: 4.1 h | [8] |

| Azaindoles | Not Specified | Not Specified | Acceptable pharmacokinetic properties reported. |[6] |

Table 3: In Vitro Activity and Safety/Toxicity Data

| Compound / Class | Mtb H37Rv MIC (μM) | Cytotoxicity (Cell Line) | In Vivo Safety Findings | Reference(s) |

|---|---|---|---|---|

| BTZ-043 | 0.008 µg/mL | Not Specified | Extensively characterized in various preclinical models. | [1] |

| OPC-167832 | 0.0005 µM (0.5 nM) | Not Specified | Not Specified | [8] |

| Pyrimidines (Compound 1) | 0.6–1.7 µM | Low toxicity (HepG2, pIC50 4.3–4.5) | ED99 around 30 mg/kg in mouse model. | [8] |

| Pyrimidines (Compound 2) | 2.3–4.7 µM | IC50 > 100 µM (HepG2) | No damage observed in mice at doses < 2 g/kg over 14 days. | [8] |

| Quinoxalines | Active | Relatively high toxicities (HepG2) | Not Specified |[8] |

Experimental Protocols

General Workflow for In Vivo Efficacy Testing

A typical workflow for assessing the efficacy of a DprE1 inhibitor in a mouse model involves several key stages, from initial infection to the final determination of bacterial burden.

Caption: Standard workflow for evaluating the in vivo efficacy of anti-TB compounds in a murine model.

Protocol 1: Acute Murine Model of Tuberculosis

This protocol describes a standard model for rapid efficacy screening.

1. Materials and Reagents:

-

BALB/c or C57BL/6 mice (female, 6-8 weeks old)

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth with ADC supplement

-

Middlebrook 7H11 agar with OADC supplement

-

Phosphate-buffered saline (PBS) with 0.05% Tween 80

-

DprE1 inhibitor test compound

-

Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose)

-

Aerosol infection chamber (e.g., Glas-Col)

-

Tissue homogenizer

-

Sterile surgical tools

2. Animal Infection:

-

Culture Mtb H37Rv to mid-log phase in 7H9 broth.

-

Prepare a single-cell suspension and adjust the concentration for aerosol infection.

-

Expose mice to aerosolized Mtb to achieve a low-dose infection of 50-100 bacilli in the lungs.

-

Confirm initial bacterial implantation by harvesting lungs from a satellite group of 3-4 mice 24 hours post-infection and plating for Colony Forming Units (CFUs).

3. Treatment Regimen:

-

Allow the infection to establish for 2-4 weeks.

-

Randomize mice into treatment groups (e.g., vehicle control, DprE1 inhibitor at various doses, positive control like isoniazid).

-

Prepare the DprE1 inhibitor formulation daily.

-

Administer the compound orally via gavage once daily, 5-6 days a week, for 4 weeks.

-

Monitor animal weight and clinical signs of toxicity throughout the study.

4. Endpoint Analysis (Bacterial Load):

-

At the end of the treatment period, euthanize mice via CO2 asphyxiation.

-

Aseptically remove lungs and spleen.

-

Homogenize organs in PBS-Tween 80.

-

Prepare 10-fold serial dilutions of the homogenates and plate on 7H11 agar.

-

Incubate plates at 37°C for 3-4 weeks.

-

Count colonies to determine the number of CFUs per organ.

-

Calculate the mean log10 CFU for each group and determine the reduction in bacterial load compared to the vehicle control group.

Protocol 2: Chronic C3HeB/FeJ Mouse Model

This model is used to study compounds against Mtb within human-like caseous necrotic lung lesions.

1. Key Differences from Acute Model:

-

Animal Strain: C3HeB/FeJ mice are used due to their susceptibility and ability to form necrotic granulomas.

-

Infection and Treatment Timeline: The infection is allowed to progress for a longer period (e.g., 8-12 weeks) to allow for the development of chronic, structured lesions before treatment initiation.

2. Specialized Analysis - Drug Distribution:

-

As demonstrated with BTZ-043, this model is ideal for studying drug penetration into various lesion microenvironments.[1]

-

Tissue Collection: At specified time points post-dosing (e.g., Cmax and trough), collect plasma and harvest lungs.

-

Sample Preparation: Perfuse lungs and prepare for cryosectioning.

-

Laser Capture Microdissection (LCM): Identify and isolate specific regions from tissue sections under a microscope, such as the cellular granuloma cuff and the acellular caseous center.

-

LC-MS/MS Analysis: Quantify the concentration of the DprE1 inhibitor in the dissected regions and plasma to assess drug distribution and penetration into necrotic lesions.

Protocol 3: Pharmacokinetic (PK) Study in Rodents

This protocol outlines a typical single-dose PK study.

Caption: Workflow for a single-dose pharmacokinetic study in rodents.

1. Study Design:

-

Use healthy, uninfected mice or rats.

-

Fast animals overnight before dosing but allow access to water.

-

Administer a single dose of the DprE1 inhibitor via the intended clinical route (e.g., oral gavage) and intravenously (to determine bioavailability).

2. Sample Collection:

-

Collect sparse samples from multiple animals at each time point or serial samples from cannulated animals.

-

Typical time points for oral dosing: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.

-

Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

3. Sample Processing and Analysis:

-

Centrifuge blood samples to separate plasma.

-

Store plasma at -80°C until analysis.

-

Prepare plasma samples for analysis (e.g., protein precipitation).

-

Quantify the drug concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

4. Data Analysis:

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and elimination half-life (t1/2).

-

Calculate oral bioavailability (F%) by comparing the dose-normalized AUC from oral administration to that from intravenous administration.

References

- 1. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioengineer.org [bioengineer.org]

- 3. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Discovery of novel reversible inhibitor of DprE1 based on benzomorpholine for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. doaj.org [doaj.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Oral Gavage Administration of DprE1-IN-1 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the decaprenylphosphoryl-arabinose (DPA) biosynthesis pathway, which is essential for the formation of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[1][2][3] Inhibition of DprE1 represents a promising strategy for the development of new anti-tuberculosis drugs. This document provides detailed application notes and protocols for the oral gavage administration of DprE1 inhibitors in mice, using the well-characterized inhibitor BTZ-043 as a representative compound for "DprE1-IN-1". These guidelines are intended to assist researchers in conducting pharmacokinetic and efficacy studies.

Data Presentation

Pharmacokinetic Parameters of BTZ-043 in Mice Following Oral Gavage

The following table summarizes the pharmacokinetic parameters of BTZ-043 in plasma of BALB/c mice after oral administration of different formulations and doses.

| Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) | Half-life (h) | Oral Bioavailability (%) | Reference |

| 2.5 | Amorphous | 520 | 0.5 - 1 | 666 | Short | Not Reported | [4] |

| 25 | Neat Suspension | Not Reported | Not Reported | ~8-fold lower than ADN | Not Reported | Not Reported | [5][6][7] |

| 25 | Amorphous Drug Nanoparticles (ADN) | Not Reported | Not Reported | ~8-fold higher than neat suspension | Not Reported | Not Reported | [5][6][7] |

| 50 | Amorphous | 8070 | 0.5 - 1 | 14,700 | Short | Not Reported | [4] |

| 125 | Oral Suspension | Median Tmax: 1.5 - 2 | 1.5 - 2 | More than dose-proportional increase | Short | Not Reported | [4][8] |

| 250 | Oral Suspension | Median Tmax: 1.5 - 2 | 1.5 - 2 | More than dose-proportional increase | Short | Not Reported | [4][8] |

| 500 | Oral Suspension | Median Tmax: 1.5 - 2 | 1.5 - 2 | More than dose-proportional increase | Short | Not Reported | [4][8] |

Note: "Short" half-life is mentioned in the literature, but a specific value for mice is not provided in the search results.[4][8] Oral bioavailability is also not explicitly stated for mice in the provided results.

In Vivo Efficacy of BTZ-043 in Mouse Models of Tuberculosis

This table summarizes the efficacy of BTZ-043 in reducing the bacterial load in the lungs of Mycobacterium tuberculosis-infected mice.

| Mouse Strain | Infection Model | Dose (mg/kg/day) | Treatment Duration | Log10 CFU Reduction in Lungs (vs. Control) | Reference |

| BALB/c | Chronic | 50 | 4 weeks | ~2.4 | [8] |

| BALB/c | Chronic | 250 | 4 weeks | >2.4 | [8] |

| C3HeB/FeJ | Chronic | 50 | 8 weeks | Significant | Not specified |

| C3HeB/FeJ | Chronic | 100 | 8 weeks | Significant, dose-proportional | Not specified |

| C3HeB/FeJ | Chronic | 200 | 8 weeks | Significant, dose-proportional | Not specified |

Signaling Pathway and Experimental Workflow

DprE1 Signaling Pathway in Mycobacterial Cell Wall Biosynthesis

DprE1 is a key enzyme in the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall.[1][2][3] The pathway begins with decaprenylphosphoryl-ribose (DPR), which is oxidized by DprE1 to decaprenylphosphoryl-2-keto-ribofuranose (DPX). DPX is then reduced by DprE2 to decaprenylphosphoryl-arabinofuranose (DPA). DPA serves as the arabinose donor for the synthesis of arabinan, which is a critical structural component of the cell wall. DprE1 inhibitors, such as BTZ-043, block the oxidation of DPR, thereby halting the entire downstream pathway and compromising the integrity of the cell wall, ultimately leading to bacterial cell death.

Caption: DprE1 signaling pathway and its inhibition.

Experimental Workflow for Oral Gavage Administration and Analysis in Mice